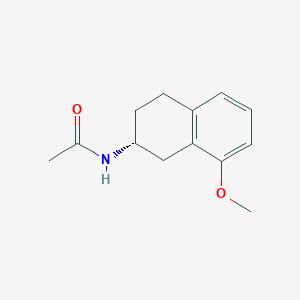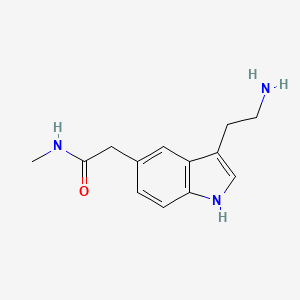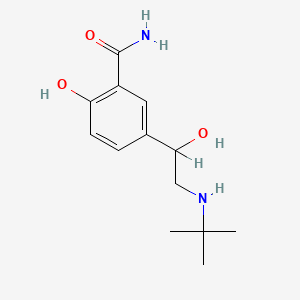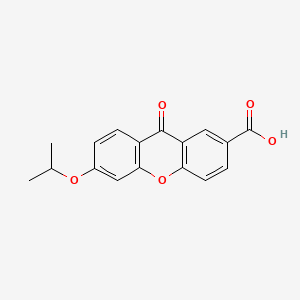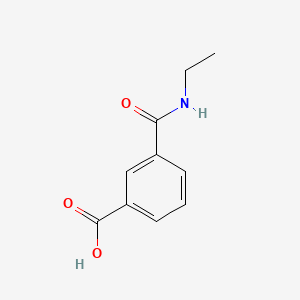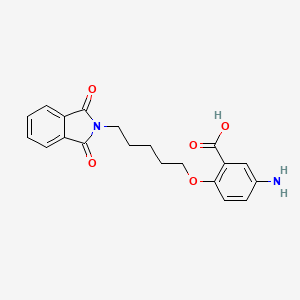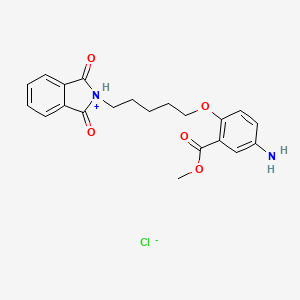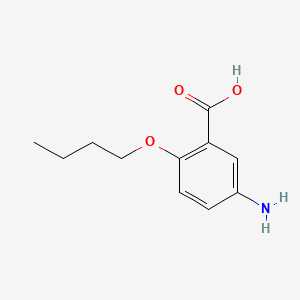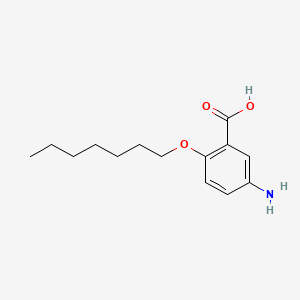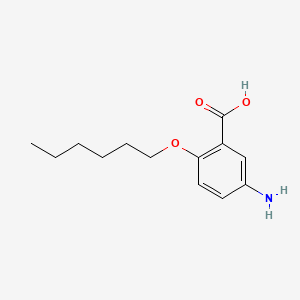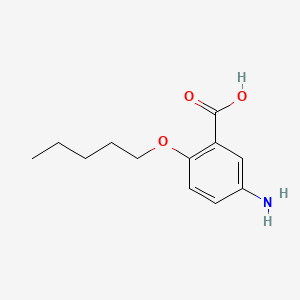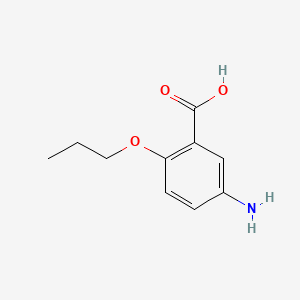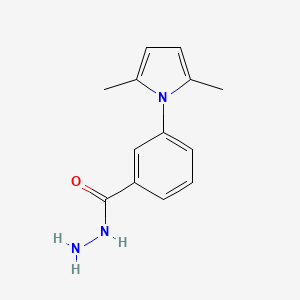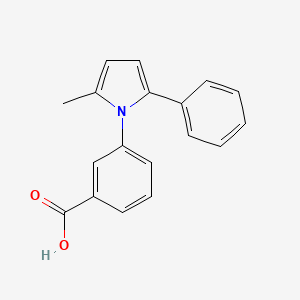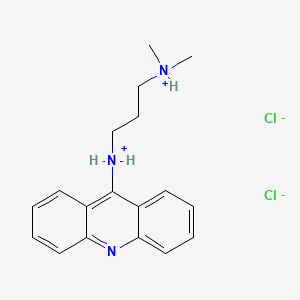
Acridine, 9-((3-(dimethylamino)propyl)amino)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AI 3-63044 is a bioactive chemical.
Applications De Recherche Scientifique
Acridine–DNA Biopolymer Interactions
- Acridine molecules exhibit mutagenicity and carcinogenicity through interactions with DNA. Specifically, 9-amino-[N-(2-dimethylamino) ethyl] acridine-4-carboxamide impacts nucleic acid synthesis by binding to DNA, thereby interfering with DNA functions. Quantum mechanical methods have been used to evaluate stacking and in-plane intermolecular interactions between nucleic acid base pairs and this acridine derivative (Shukla, Mishra, & Tiwari, 2006).
Synthesis of Novel Trisubstituted Acridines
- An efficient methodology for synthesizing 3,6-diamino-9[(phenylalkyl)amino]acridines has been developed. This process involves heating solutions of 3,6-di(butanoylamino)-9[(phenylalkyl)amino]acridines in the presence of NaOH. These compounds were further used in the synthesis of other acridine derivatives (Matejová, Janovec, & Imrich, 2015).
Reactivity of 9-Aminoacridine Chromophore
- The 9-aminoacridine chromophore is crucial in DNA-targeted chemotherapeutic agents. Research has shown unique reactivities in guanidylation reactions, leading to novel cyclic and spirocyclic acridine derivatives (Ma, Day, & Bierbach, 2007).
Synthesis and Characterization of Acridine-4-Formamide Derivatives
- Acridine derivatives, used as biomacromolecule probes, have been synthesized and characterized. The process involved introducing N-(2-dimethylamino) ethyl and alanine or N-(2-dimethylamino) ethyl on the 9 site of the acridine molecule (Zhang Li-juan, 2011).
In Vitro Antiproliferative Properties against Leishmania Infantum
- Studies on 9-chloro and 9-amino-2-methoxyacridines have shown significant in vitro antiparasitic properties. This suggests that acridine derivatives could be considered multitarget drugs, potentially impacting DNA metabolism in Leishmania promastigotes (Di Giorgio et al., 2003).
Targeting Multiple DNA Structures with Acridine Derivatives
- Novel 9‐aminoacridine carboxamides have been studied for their ability to target various DNA tertiary structures. These compounds were assessed for their DNA binding and antiproliferative activity in human leukemia cell lines (Howell et al., 2012).
Photophysics of 9-Amino Acridine Hydrochloride Hydrate Microcrystals
- The fluorescence microscopy of 9-amino acridine hydrochloride hydrate microcrystals reveals insights into excimer formation and the interplay between self-absorption effects and aggregate formation in large microcrystals (Sandeep & Bisht, 2006).
Propriétés
Numéro CAS |
1092-03-1 |
|---|---|
Nom du produit |
Acridine, 9-((3-(dimethylamino)propyl)amino)-, dihydrochloride |
Formule moléculaire |
C18H24Cl2N3 |
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
3-(acridin-9-ylazaniumyl)propyl-dimethylazanium;dichloride |
InChI |
InChI=1S/C18H21N3.2ClH/c1-21(2)13-7-12-19-18-14-8-3-5-10-16(14)20-17-11-6-4-9-15(17)18;;/h3-6,8-11H,7,12-13H2,1-2H3,(H,19,20);2*1H |
Clé InChI |
BQNMHZJJLBNGAA-UHFFFAOYSA-N |
SMILES |
C[NH+](C)CCC[NH2+]C1=C2C=CC=CC2=NC3=CC=CC=C31.[Cl-].[Cl-] |
SMILES canonique |
C[NH+](C)CCC[NH2+]C1=C2C=CC=CC2=NC3=CC=CC=C31.[Cl-].[Cl-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
13365-37-2 (Parent) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AI 3-63044; AI 363044; AI3-63044; AI363044; C 137; NSC 109329 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



